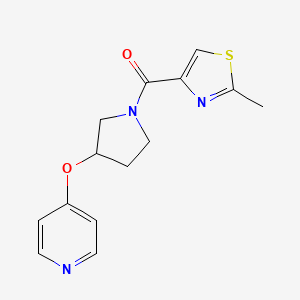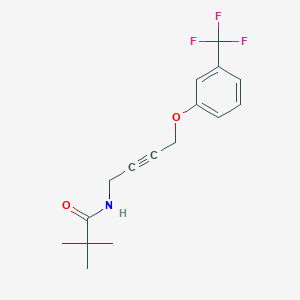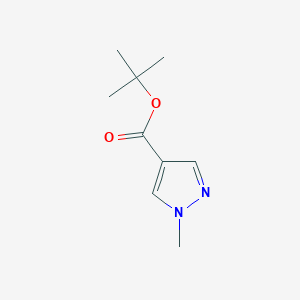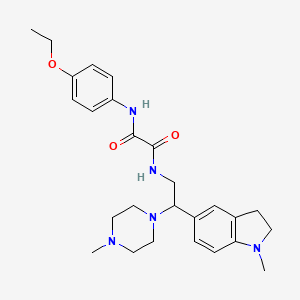![molecular formula C19H26N2O B2654115 1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one CAS No. 2396580-17-7](/img/structure/B2654115.png)
1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one” is a derivative of 1-Benzyl-1,9-diazaspiro[5.5]undecane . It has a molecular weight of 244.38 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . The synthesis strategy for each type of arene fusion is unique, and substitution options at position 9 and/or 1 are specific for each compound .Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,9-diazaspiro[5.5]undecane, a related compound, is given by the InChI code: 1S/C16H24N2/c1-2-6-15(7-3-1)14-18-13-5-4-8-16(18)9-11-17-12-10-16/h1-3,6-7,17H,4-5,8-14H2 .Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It has a molecular weight of 244.38 .Wissenschaftliche Forschungsanwendungen
Privileged Heterocycles in Therapeutics
A review highlighted the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds, emphasizing their potential in treating a range of disorders such as obesity, pain, immune system issues, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Applications
Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones explored their antihypertensive potential, identifying compounds with significant activity in controlling high blood pressure (Clark et al., 1983).
Synthetic Methodologies
Studies have focused on the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, highlighting innovative synthetic routes for these heterocycles. This includes the use of α-methyl benzyl carbamate resin linker for cleaner synthesis (Macleod et al., 2006).
Chemokine Receptor Antagonists
Diazaspirocycles have been identified as antagonists for the CCR8 chemokine receptor, indicating their utility in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
GABAAR Antagonists with Immunomodulatory Effects
Research into 3,9-diazaspiro[5.5]undecane-based compounds has shown them to be potent GABAAR antagonists with low cellular membrane permeability, suggesting a role in peripheral GABAAR inhibition with potential immunomodulatory effects (Bavo et al., 2021).
Novel Synthetic Scaffolds for Drug Discovery
The design and synthesis of novel spiro scaffolds inspired by natural products for drug discovery have been reported, showcasing the versatility and potential of diazaspirocycles as building blocks in medicinal chemistry (Jenkins et al., 2009).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, new derivatives of 1,9-diazaspiro[5.5]undecane have been reported to inhibit dengue virus type 2 (DENV2) , suggesting potential antiviral applications.
Eigenschaften
IUPAC Name |
1-(1-benzyl-1,9-diazaspiro[5.5]undecan-9-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-2-18(22)20-14-11-19(12-15-20)10-6-7-13-21(19)16-17-8-4-3-5-9-17/h2-5,8-9H,1,6-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDCPEFFCWPLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2654037.png)
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2654040.png)

![methyl 1-{5-[(dimethylamino)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carboxylate](/img/structure/B2654043.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2654048.png)
![(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride](/img/structure/B2654050.png)

![Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2654052.png)

